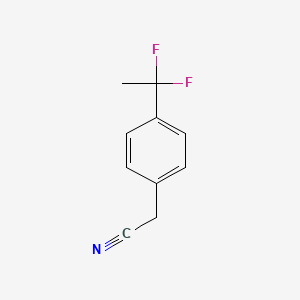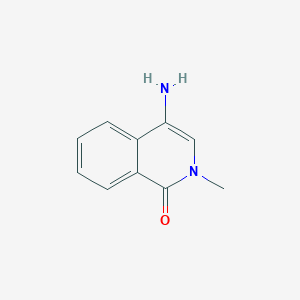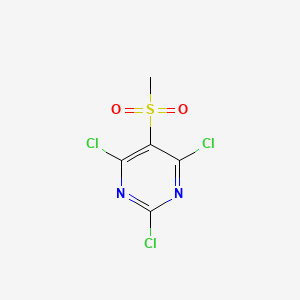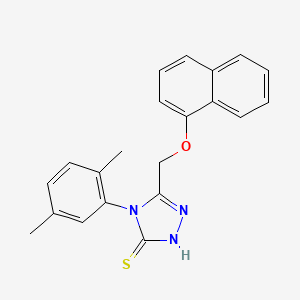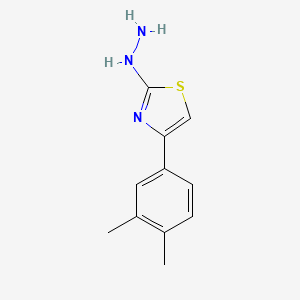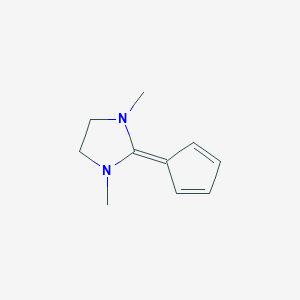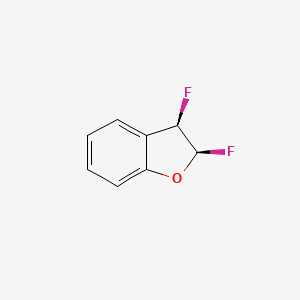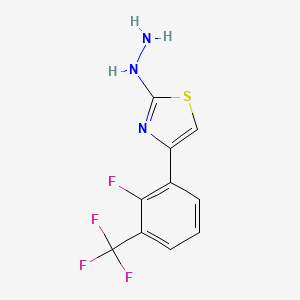
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is a synthetic organic compound that features a thiazole ring substituted with a hydrazinyl group and a phenyl ring bearing fluoro and trifluoromethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the thiazole derivative with hydrazine hydrate under reflux conditions.
Substitution on the Phenyl Ring: The fluoro and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions using appropriate fluorinating and trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving hydrazinyl or thiazole-containing compounds.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The hydrazinyl group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl isothiocyanate: This compound also contains a trifluoromethyl group and a phenyl ring but differs in the presence of an isothiocyanate group instead of a thiazole ring.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: This compound shares the fluoro and trifluoromethyl substituents on the phenyl ring but has a boronic acid group instead of a thiazole ring.
Uniqueness
4-(2-Fluoro-3-(trifluoromethyl)phenyl)-2-hydrazinylthiazole is unique due to the combination of its thiazole ring, hydrazinyl group, and fluoro and trifluoromethyl substituents. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
CAS No. |
886504-96-7 |
|---|---|
Molecular Formula |
C10H7F4N3S |
Molecular Weight |
277.24 g/mol |
IUPAC Name |
[4-[2-fluoro-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H7F4N3S/c11-8-5(7-4-18-9(16-7)17-15)2-1-3-6(8)10(12,13)14/h1-4H,15H2,(H,16,17) |
InChI Key |
OVHRPVSIBUDXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CSC(=N2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




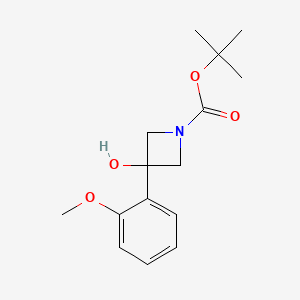
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)

